Ethyl 3-(ethylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(ethylamino)butanoate can be synthesized through the esterification of 3-(ethylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(ethylamino)butanoic acid and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or other electrophiles.
Major Products Formed
Hydrolysis: 3-(ethylamino)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(ethylamino)butanoate is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of ethyl 3-(ethylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(ethylamino)butanoic acid, which may interact with enzymes or receptors in biological systems. The ethylamino group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 3-(ethylamino)butanoate can be compared with other similar compounds, such as:
Ethyl butanoate: Lacks the ethylamino group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Ethyl 3-(methylamino)butanoate: Contains a methylamino group instead of an ethylamino group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 3-(ethylamino)butanoate, a compound with the chemical formula C8H17NO2 and a molecular weight of 159.23 g/mol, is an ethyl ester derived from 3-(ethylamino)butanoic acid. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure:
- Molecular Formula: C8H17NO2
- Molar Mass: 159.23 g/mol
- CAS Number: 3440-35-5
Synthesis Methods:
this compound can be synthesized through:
- Esterification: Reacting 3-(ethylamino)butanoic acid with ethanol in the presence of an acid catalyst under reflux conditions.
- Industrial Production: Utilizing continuous flow reactors to optimize yield and purity through distillation and crystallization processes.
Biological Activity
The biological activity of this compound is primarily influenced by its structural components, particularly the ethylamino group, which can participate in various biochemical reactions.
Mechanism of Action:
The compound's mechanism involves hydrolysis of the ester bond, releasing the active form (3-(ethylamino)butanoic acid), which may interact with specific enzymes or receptors in biological systems. This interaction can influence metabolic pathways and cellular functions.
In Vitro Studies
Recent studies have indicated that this compound exhibits notable effects on cellular metabolism. For example:
- Cell Proliferation: In vitro tests demonstrated that the compound can enhance cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
- Enzyme Interaction: The compound has shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
- Proteomics Research: this compound has been utilized in proteomics to study protein interactions and modifications, highlighting its role as a reagent in biological assays.
- Neuropharmacology: Preliminary studies suggest that the compound may exhibit neuroprotective effects, warranting further investigation into its potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
This compound can be compared with other similar compounds to understand its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Butyrate | C6H12O2 | Simple ester used in flavoring and fragrance |
Ethyl 3-Methylaminobutanoate | C8H17NO2 | Contains a methylamino group; potential pharmacological effects |
Ethyl 3-Oxobutanoate | C8H14O3 | Related to metabolic pathways; used in organic synthesis |
The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to simpler esters or amines.
Properties
IUPAC Name |
ethyl 3-(ethylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMCOWFDUQFMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.